molecular formula C20H28O3 B027416 4-Hydroxyretinoic acid CAS No. 66592-72-1

4-Hydroxyretinoic acid

Cat. No. B027416
CAS RN: 66592-72-1
M. Wt: 316.4 g/mol
InChI Key: KGUMXGDKXYTTEY-FRCNGJHJSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-hydroxyretinoic acid often involves complex chemical processes. For example, the synthesis of mandelic acid and 4-hydroxymandelic acid, compounds related to 4-hydroxyretinoic acid, has been achieved through microbial fermentation, providing an environmentally sustainable production method. This process involved expressing hydroxymandelate synthase from Amycolatopsis orientalis in yeast, leading to the production of these compounds from glucose (Reifenrath & Boles, 2018).

Scientific Research Applications

Summary of the Application

4-Hydroxyretinoic Acid is a substrate for human liver microsomal UDP-glucuronosyltransferase(s) and recombinant UGT2B7 . It is suggested that the formation of more polar metabolites of all-trans-retinoic acid (atRA) via oxidative pathways limits its biological activity .

Methods of Application or Experimental Procedures

For the purpose of the study, 4-hydroxy-RA (4-OH-RA) in radioactive and nonradioactive form, 4-hydroxy-retinyl acetate (4-OH-RAc), and 5,6-epoxy-RA, all of which are major products of atRA oxidation, were synthesized . Glucuronidation of these retinoids by human liver microsomes and human recombinant UDP-glucuronosyltransferases (UGTs) was characterized and compared with the glucuronidation of atRA .

Results or Outcomes Obtained

The human liver microsomes glucuronidated 4-OH-RA and 4-OH-RAc with 6- and 3-fold higher activity than atRA, respectively . It was also determined that human recombinant UGT2B7 can glucuronidate atRA, 4-OH-RA, and 4-OH-RAc with activities similar to those found in human liver microsomes .

Application in Dermatology

Summary of the Application

4-Hydroxyretinoic acid is used in dermatology, specifically in the study of human skin levels of retinoic acid after topical application .

Results or Outcomes Obtained

Application in Pharmacology

Summary of the Application

4-Hydroxyretinoic acid (4-HRA) is a naturally occurring retinoid derivative with diverse biological effects . It is formed from retinol catalyzed by cytochrome P-450 isozyme(s), and is mainly metabolized by the liver in the body .

Methods of Application or Experimental Procedures

Application in Pharmacology

Summary of the Application

4-Hydroxyretinoic acid (4-HRA) is a naturally occurring retinoid derivative with diverse biological effects . It is formed from retinol catalyzed by cytochrome P-450 isozyme(s), and is mainly metabolized by the liver in the body .

Safety And Hazards

In case of skin contact with 4-Hydroxyretinoic acid, it is recommended to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present . If inhaled, remove the victim to fresh air and give artificial respiration if not breathing . If ingested, wash out mouth with water and get medical attention .

Future Directions

While there is a substantial understanding of the synthesis and metabolism of 4-Hydroxyretinoic acid, there is still much important information that is missing . Future research may focus on exploring the roles of retinoid-binding proteins in retinoic acid formation and metabolism, the enzymes responsible for retinoic acid synthesis, and the enzymes or enzyme systems responsible for the oxidative metabolism of retinoic acid .

properties

IUPAC Name

(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUMXGDKXYTTEY-FRCNGJHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867235
Record name 4-Hydroxyretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyretinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyretinoic acid

CAS RN

66592-72-1
Record name 4-Hydroxyretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66592-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyretinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066592721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYRETINOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT84HX78DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyretinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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